molecular formula C10H8ClF3N6O B1415780 1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-N'-hydroxytriazole-4-carboximidamide CAS No. 1823184-42-4

1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-N'-hydroxytriazole-4-carboximidamide

Cat. No.: B1415780
CAS No.: 1823184-42-4
M. Wt: 320.66 g/mol
InChI Key: ZEBMZJGIKSEIOZ-UHFFFAOYSA-N
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Description

1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-N'-hydroxytriazole-4-carboximidamide is a complex organic compound that features a trifluoromethyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-N'-hydroxytriazole-4-carboximidamide typically involves multiple steps. One common method includes the chlorination of methyl groups on 3-picoline, followed by fluorination to introduce the trifluoromethyl group . The reaction conditions often involve the use of catalysts in a fluidized-bed reactor to ensure efficient fluorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of advanced fluorination techniques and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-N'-hydroxytriazole-4-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-N'-hydroxytriazole-4-carboximidamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The trifluoromethyl group can enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-N'-hydroxytriazole-4-carboximidamide is unique due to its combination of a trifluoromethyl group and a pyridine ring, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-N'-hydroxytriazole-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3N6O/c11-6-1-5(10(12,13)14)2-16-7(6)3-20-4-8(17-19-20)9(15)18-21/h1-2,4,21H,3H2,(H2,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBMZJGIKSEIOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CN2C=C(N=N2)C(=NO)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-N'-hydroxytriazole-4-carboximidamide
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1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-N'-hydroxytriazole-4-carboximidamide
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1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-N'-hydroxytriazole-4-carboximidamide
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1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-N'-hydroxytriazole-4-carboximidamide

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